2-(Propan-2-yl)-1,3,2-oxathiaborinane
Description
The compound 2-(Propan-2-yl)-1,3,2-oxathiaborinane is a boron-containing heterocycle featuring a six-membered ring with oxygen, sulfur, and boron atoms.
Properties
CAS No. |
116245-63-7 |
|---|---|
Molecular Formula |
C6H13BOS |
Molecular Weight |
144.05 g/mol |
IUPAC Name |
2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C6H13BOS/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
KGNVHHKDOVMQRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCS1)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boronic acids with thiols under specific conditions. One common method includes the use of a boronic acid derivative and a thiol in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxathiaborinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiaborinane ring into simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Propan-2-yl)-1,3,2-oxathiaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Propylene Oxide (CAS 75-56-9)
- Used industrially as a monomer or intermediate.
- Key difference : Smaller ring size, absence of boron/sulfur, and distinct reactivity .
(b) Propanol Derivatives (e.g., 1(or 2)-(2-Propenyloxy)propanol)
- Linear alcohols with ether functionalities.
- Key difference : Lack of cyclic boron-sulfur-oxygen systems .
(c) Thiophene-Containing Amines ()
- Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol include sulfur but lack boron or cyclic frameworks.
Data Gaps in the Evidence
- Structural analogs: No boron heterocycles (e.g., oxazaborines, dithiaborinanes) are mentioned for comparison.
- Physicochemical properties : Melting points, solubility, or stability data are absent.
- Synthetic routes: No methods for synthesizing boron-containing heterocycles are described.
- Spectroscopic data : NMR, IR, or crystallographic details for the target compound or analogs are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
